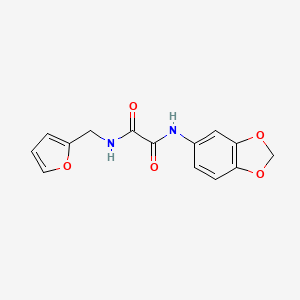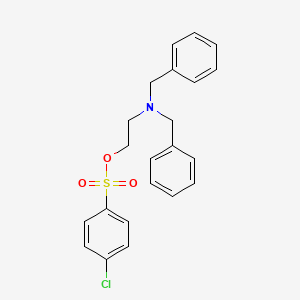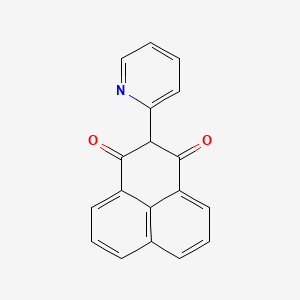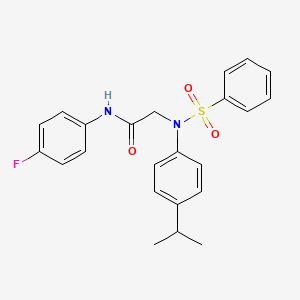![molecular formula C24H23ClN4O3 B5124774 N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BCPNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCPNA is a derivative of piperazine and aniline, and it has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer treatment. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research where N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has shown promise is in the treatment of neurological disorders. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline involves its interaction with various biological targets in the body. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system and regulate the levels of various hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. One area of research is to further investigate its potential applications in cancer treatment and neuroprotection. Another area of research is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis method of N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline involves a series of chemical reactions that start with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 5-nitro-2-aminobenzyl alcohol in the presence of a catalyst to obtain N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. The reaction scheme is shown below:
Eigenschaften
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-8-6-19(7-9-20)24(30)28-14-12-27(13-15-28)21-10-11-23(29(31)32)22(16-21)26-17-18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRIEXJIKQIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-chlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)



![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)

![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)

